molecular formula C8H8INO2 B13987465 1,2-Dimethyl-3-iodo-5-nitrobenzene

1,2-Dimethyl-3-iodo-5-nitrobenzene

Cat. No.: B13987465
M. Wt: 277.06 g/mol
InChI Key: CUEJPEZCTUXBQK-UHFFFAOYSA-N
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Description

1,2-Dimethyl-3-iodo-5-nitrobenzene is an aromatic compound characterized by the presence of iodine and nitro functional groups on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethyl-3-iodo-5-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:

    Nitration: The introduction of a nitro group (-NO2) to the benzene ring. This can be achieved by treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid.

    Iodination: The introduction of an iodine atom to the benzene ring. This can be done using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide.

    Methylation: The introduction of methyl groups (-CH3) to the benzene ring. This can be achieved using methyl iodide and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound typically involves similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-3-iodo-5-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and catalysts (e.g., palladium).

    Reduction: Reducing agents (e.g., hydrogen gas, metal hydrides), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

Major Products

    Substitution: Various substituted benzene derivatives.

    Reduction: Amino derivatives of the benzene ring.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

1,2-Dimethyl-3-iodo-5-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-3-iodo-5-nitrobenzene in various reactions involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dimethyl-3-iodo-5-nitrobenzene is unique due to the combination of iodine, nitro, and methyl groups on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. This combination allows for specific applications in organic synthesis and materials science that are not possible with other similar compounds.

Properties

Molecular Formula

C8H8INO2

Molecular Weight

277.06 g/mol

IUPAC Name

1-iodo-2,3-dimethyl-5-nitrobenzene

InChI

InChI=1S/C8H8INO2/c1-5-3-7(10(11)12)4-8(9)6(5)2/h3-4H,1-2H3

InChI Key

CUEJPEZCTUXBQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)I)[N+](=O)[O-]

Origin of Product

United States

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